![molecular formula C7H13NO2 B1586961 Methyl Piperidine-2-carboxylate CAS No. 41994-45-0](/img/structure/B1586961.png)
Methyl Piperidine-2-carboxylate
Overview
Description
Methyl Piperidine-2-carboxylate is an organic compound with the molecular formula C7H13NO2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl Piperidine-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of piperidine-2-carboxylic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, this compound is often produced via catalytic hydrogenation of pyridine derivatives. This method involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then esterified to obtain this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl Piperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
MPC serves as a fundamental building block in the synthesis of complex organic molecules. Its functional groups, including the ester and piperidine ring, facilitate the formation of various derivatives. Notably, it has been utilized in the synthesis of alkaloids and heterocyclic compounds, which are essential in pharmaceuticals.
Asymmetric Catalysis
MPC can act as a chiral ligand in asymmetric catalysis. Its stereochemistry allows it to influence reaction pathways, favoring the formation of specific enantiomers. This property is crucial for synthesizing enantiomerically pure compounds, which are often necessary for drug development.
Biological Applications
Pharmacological Potential
Research indicates that MPC exhibits significant biological activities. It has been studied for its potential interactions with neurotransmitter systems, suggesting its utility in developing treatments for neurodegenerative disorders and psychiatric conditions. The compound's ability to selectively bind to certain receptors enhances its therapeutic prospects.
Antimicrobial Activity
MPC has also shown promise in antimicrobial applications. Studies have explored its effectiveness against various microbial strains, indicating potential use in developing new antimicrobial therapies.
Medicinal Chemistry
Drug Development
MPC's role as a precursor in drug synthesis is noteworthy. It has been investigated for its potential to develop medications targeting diseases such as cancer and neurodegenerative disorders. The compound's unique structure allows for modifications that can enhance pharmacological efficacy while minimizing side effects .
Case Study: Synthesis of Pipecolic Amides
A recent study demonstrated the successful synthesis of pipecolic amides using MPC as a starting material. This approach highlights MPC's utility in creating bioactive compounds with potential therapeutic applications .
Application Area | Details |
---|---|
Organic Synthesis | Building block for alkaloids and heterocycles; asymmetric catalysis. |
Pharmacology | Potential treatments for neurodegenerative disorders; enzyme inhibition studies. |
Antimicrobial Research | Investigated against various microbial strains; potential new antimicrobial therapies. |
Drug Development | Precursor for medications targeting cancer and CNS disorders; modification for efficacy. |
Mechanism of Action
The mechanism of action of Methyl Piperidine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. The compound may also interact with receptors or ion channels, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Methyl Piperidine-2-carboxylate can be compared with other piperidine derivatives, such as:
Piperidine-2-carboxylic acid: The parent compound, which lacks the ester group.
Methyl Piperidine-4-carboxylate: A structural isomer with the ester group at the 4-position.
Piperidine-2,6-dicarboxylate: A derivative with two carboxylate groups at the 2 and 6 positions.
Uniqueness
This compound is unique due to its specific ester functional group at the 2-position, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives.
Biological Activity
Methyl Piperidine-2-carboxylate, particularly its (S)-enantiomer, has garnered attention in medicinal chemistry due to its biological activity and potential applications in drug development. This compound is characterized by its chiral nature, which significantly influences its interaction with biological systems. This article reviews the biological activities of this compound, focusing on its mechanisms of action, enzyme inhibition capabilities, and relevance in therapeutic contexts.
Chemical Structure and Properties
This compound has the molecular formula and features a piperidine ring with a carboxylate group. The chirality of this compound is crucial for its biological function, affecting how it interacts with various biological targets.
Research indicates that this compound acts primarily as an enzyme inhibitor . Its mechanism typically involves binding to active sites on enzymes or receptors, leading to conformational changes that alter their activity. This property is particularly relevant in the context of metabolic processes and potential therapeutic applications in metabolic diseases.
Enzyme Inhibition
The compound has shown promise in modulating enzyme activity, which could influence various biological pathways. For instance, studies have highlighted its potential role in inhibiting enzymes involved in metabolic disorders, suggesting a possible application in drug interactions and the treatment of conditions like diabetes.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Activity | Description |
---|---|
Enzyme Inhibition | Modulates enzyme activity, potentially influencing metabolic pathways. |
Interaction with Receptors | Binds to receptors, altering their conformation and function. |
Therapeutic Potential | Investigated for use in metabolic disease treatments and drug development. |
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Enzyme Interaction Studies : Research has demonstrated that this compound can effectively inhibit specific enzymes involved in metabolic processes. For example, a study highlighted its ability to inhibit certain hydrolases and transferases, which are critical for metabolic regulation.
- Drug Development Applications : The compound's unique stereochemical properties make it an attractive candidate for developing selective drugs. Its interactions with various biological targets suggest it could be used to design more effective therapeutics with fewer side effects.
- Comparative Studies : A comparative analysis with structurally similar compounds revealed that this compound exhibits distinct biological activity due to its chiral nature. This uniqueness allows it to interact differently with biological systems compared to non-chiral analogs.
Properties
IUPAC Name |
methyl piperidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)6-4-2-3-5-8-6/h6,8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQTTWVBUDFUNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392714 | |
Record name | Methyl Piperidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41994-45-0 | |
Record name | Methyl pipecolinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41994-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl Piperidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 41994-45-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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